2-Cyanoethyl methacrylate

Description

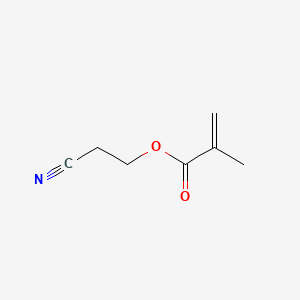

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(2)7(9)10-5-3-4-8/h1,3,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNASXZDGZNEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26139-78-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-cyanoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26139-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20196398 | |

| Record name | Methacrylic acid, ester with hydracryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-53-5 | |

| Record name | Cyanoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4513-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methacrylic acid, ester with hydracryonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanoethyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4D27A7L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways for 2 Cyanoethyl Methacrylate and Its Polymeric Architectures

Monomer Synthesis Strategies

The synthesis of the monomer 2-cyanoethyl methacrylate (B99206) (CEMA) is a critical first step for its subsequent polymerization. Various chemical routes can be employed for its preparation, with one notable method involving a modified phosphoramidite (B1245037) coupling approach, which is particularly useful for creating functionalized methacrylate derivatives.

Modified Phosphoramidite Coupling Methods for Functionalized Methacrylate Derivatives

A specialized application of phosphoramidite chemistry allows for the synthesis of complex methacrylate monomers. This method has been demonstrated in the creation of a protected 5′-dimethoxytrityl-N-isobutyryl-2′-deoxyguanosine(dG), 3′-[(2-cyanoethyl)-2-(methacryloyloxy)propyl]-monophosphate monomer. rsc.orgrsc.org In this process, 2-hydroxypropyl methacrylate (HPMA) is coupled to a protected deoxyguanosine phosphoramidite, specifically 5′-dimethoxytrityl-N-isobutyryl-2′-deoxyguanosine, 3′-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. rsc.orgrsc.org

The reaction is activated by a suitable agent, such as 5-(benzylthio)-1H-tetrazole (BTT) or dicyanoimidazole (DCI), which facilitates the removal of the diisopropylamine (B44863) group from the phosphoramidite, generating a reactive intermediate. rsc.orgacs.org This intermediate then reacts with the hydroxyl group of the methacrylate-containing molecule. This method is advantageous for producing gram quantities of the functionalized monomer, which can then be used in subsequent polymerization reactions. rsc.org

Homopolymerization Methodologies for Poly(2-Cyanoethyl Methacrylate)

Once the this compound monomer is synthesized, it can be polymerized to form poly(this compound) (PCEMA). Both conventional and controlled radical polymerization techniques have been successfully employed to create this polymer.

Conventional Free Radical Polymerization

Conventional free radical polymerization is a common method for synthesizing PCEMA. researchgate.net This technique typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com The polymerization is initiated by heating the reaction mixture, which causes the decomposition of the initiator into free radicals. mdpi.com These radicals then react with the CEMA monomer, initiating the polymerization process.

While effective in producing high molecular weight polymers, a key characteristic of conventional free radical polymerization is the limited control over the polymer's molecular weight and dispersity (Đ), which often results in values within the expected range for this type of polymerization. researchgate.net The resulting polymer can be purified by precipitation in a non-solvent, such as cold methanol, to yield a white powder. mdpi.com

Table 1: Conventional Free Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Monomer Conversion | Resulting Polymer |

|---|---|---|---|---|

| AIBN (0.5 mol%) | DMF | 70 | High | Poly(this compound) |

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP technique that has been successfully applied to the polymerization of this compound. researchgate.net This method utilizes a RAFT agent, such as 2-cyano-2-propyl benzodithioate, to mediate the polymerization process. mdpi.com The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. sigmaaldrich.com

The polymerization is typically initiated with a conventional radical initiator like AIBN. mdpi.com The RAFT process allows for the synthesis of polymers with controlled molecular weights and low dispersity values. researchgate.netsigmaaldrich.com For instance, the RAFT polymerization of a protected deoxyguanosine-functionalized methacrylate monomer yielded oligomers with dispersity indices (Đ) below 1.2. rsc.orgrsc.org This level of control enables the fine-tuning of the polymer's properties for specific applications. researchgate.net

Table 2: RAFT Polymerization of Functionalized Methacrylate Monomers

| Monomer | RAFT Agent | Initiator | Solvent | Dispersity (Đ) |

|---|---|---|---|---|

| Protected dG-P-PMA | Not Specified | Not Specified | Not Specified | <1.2 |

| This compound | 2-Cyano-2-propyl benzodithioate | AIBN | Not Specified | Low |

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method that can be used for the polymerization of methacrylates. mdpi.com ATRP is known for its versatility with a wide range of monomers and solvents. mdpi.com The process typically involves a transition metal complex, such as copper(I) bromide (CuBr), as a catalyst and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to form the catalytic system. mdpi.com An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is commonly used as the initiator. mdpi.com

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity, often around 1.11–1.47. mdpi.comnih.gov A variation of this technique, known as Supplemental Activator and Reducing Agent (SARA) ATRP, which utilizes a reducing agent like sodium dithionite, has also been investigated for the polymerization of methacrylate derivatives. rsc.org This method offers improved control over the polymerization process. rsc.org

Table 3: ATRP of Methacrylate Monomers

| Monomer | Initiator | Catalyst/Ligand | Solvent | Polydispersity (Mw/Mn) |

|---|---|---|---|---|

| 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate | Methoxy-poly(ethylene glycol) macroinitiator | CuBr/bpy | Water/2-propanol | 1.11-1.47 nih.gov |

| 2-(diisopropylamino)ethyl methacrylate | Not Specified | Not Specified | Not Specified | Well-controlled rsc.org |

Sequential Anionic Polymerization (SAP) for Methacrylates

Sequential anionic polymerization (SAP) stands as a powerful technique for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comethernet.edu.et This "living" polymerization method, characterized by the absence of termination or transfer reactions, allows for the sequential addition of different monomers to create block copolymers. ethernet.edu.etscribd.com

However, the synthesis of block copolymers containing methacrylate blocks via SAP is not without its challenges. One significant issue is the potential for side reactions, such as the cyclization of the methacrylate end group, which can terminate the living chain. scribd.com This side reaction is entropically favorable and involves the formation of a six-membered ring. scribd.com To suppress this unwanted termination, the polymerization is often conducted at low temperatures, which decreases the rate of cyclization more significantly than the rate of propagation. scribd.com

Furthermore, the reactivity of the monomers plays a crucial role. For instance, a less reactive living polymer of a methacrylate may not be able to initiate the polymerization of another less reactive monomer. mdpi.com Conversely, a highly reactive living polymer is required to initiate the polymerization of methacrylates. mdpi.com Despite these challenges, SAP remains a valuable tool for creating tailored block copolymers with specific properties. Research has shown the successful synthesis of block copolymers like polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) using this technique, although achieving high molecular weights can be difficult. mdpi.comresearchgate.net

| Parameter | Description | Significance in SAP of Methacrylates |

| Initiator | The chemical species that starts the polymerization reaction. | Must be a strong nucleophile to effectively initiate the polymerization of methacrylates. |

| Monomer Reactivity | The relative ease with which a monomer will add to a growing polymer chain. | Critical for successful sequential addition. A living chain end must be reactive enough to initiate the next monomer. mdpi.com |

| Temperature | A key reaction condition. | Lower temperatures are often required to minimize side reactions like cyclization, which can terminate the living polymer chain. scribd.com |

| Solvent | The medium in which the polymerization is carried out. | The polarity of the solvent can influence the rate of polymerization and the structure of the resulting polymer. |

Photo-induced Free-Radical Polymerization

Photo-induced free-radical polymerization is a versatile and widely used method for the polymerization of various monomers, including methacrylates like this compound. nih.govresearchgate.net This technique utilizes light, often in the UV or visible range, to generate free radicals from a photoinitiator, which then initiate the polymerization process. researchgate.netresearchgate.net One of the key advantages of this method is its spatial and temporal control over the polymerization, allowing for the creation of patterned surfaces and complex architectures. acs.org

The process typically involves a photoinitiator system that can consist of a single component or multiple components. researchgate.net For instance, a system might include a sensitizer (B1316253) dye that absorbs light and an electron donor that then generates the initiating radical. researchgate.net Various photoinitiators have been developed for the polymerization of methacrylates, including those based on styryl dyes and copper complexes. researchgate.netrsc.org

Photo-induced polymerization can be applied to both homopolymerization and the synthesis of copolymers. For example, it has been successfully used for the graft polymerization of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) onto silicone hydrogels, resulting in improved surface hydrophilicity and protein resistance. nih.gov In this process, UV irradiation is used to create radical sites on the silicone hydrogel surface, which then initiate the grafting of MPC. nih.gov

Recent advancements in this field include the development of controlled radical polymerization techniques that can be initiated by light, such as photo-induced atom transfer radical polymerization (ATRP). acs.org These methods offer even greater control over the polymer architecture, allowing for the synthesis of well-defined polymers with low polydispersity. For example, eosin (B541160) Y and green light have been used to mediate the ATRP of methacrylates from polyvinylidene fluoride (B91410) (PVDF) surfaces, demonstrating the ability to tune grafting density and graft length by adjusting light intensity and solvent composition. acs.org

| Parameter | Description | Impact on Photo-induced Polymerization |

| Photoinitiator | A molecule that creates reactive species (radicals) when exposed to light. researchgate.net | The choice of photoinitiator determines the wavelength of light required and the efficiency of radical generation. |

| Light Intensity | The power of the light source per unit area. | Affects the rate of polymerization and can influence the final properties of the polymer. acs.org |

| Monomer Concentration | The amount of monomer present in the reaction mixture. | Influences the rate of polymerization and the molecular weight of the resulting polymer. |

| Co-initiator/Electron Donor | A molecule that interacts with the photoinitiator to produce the initiating radicals. | Can significantly enhance the efficiency of the photoinitiation process. researchgate.net |

Design and Synthesis of this compound-Based Copolymers and Terpolymers

Co-monomer Selection Strategies for Tailored Properties

The properties of copolymers derived from this compound (CEMA) can be precisely tailored by the strategic selection of comonomers. The choice of a comonomer is dictated by the desired final properties of the material, such as hydrophilicity, mechanical strength, and thermal stability. google.com

For applications requiring enhanced hydrophilicity, comonomers containing hydrophilic groups are often chosen. Examples include 2-hydroxyethyl methacrylate (HEMA) and N-vinyl-2-pyrrolidone. google.com The incorporation of these monomers can increase the water content and surface wettability of the resulting copolymer.

To improve the mechanical properties, such as stiffness and strength, non-hydrophilic comonomers are frequently employed. google.com Monomers like methyl methacrylate, ethyl methacrylate, and cyclohexyl methacrylate can contribute to a higher glass transition temperature and increased rigidity of the copolymer. google.com

Furthermore, the inclusion of monomers with specific functional groups can impart unique characteristics. For instance, acid-functional monomers like methacrylic acid can be used to create copolymers that are soluble or dispersible in water upon neutralization with a base. google.com This strategy is valuable for creating surfactant-free emulsions. google.com The pendant cyano group of CEMA itself makes the resulting polymers compatible with basic environments. gelest.com

The following table summarizes common comonomer selection strategies for CEMA copolymers:

| Desired Property | Comonomer Class | Specific Examples |

| Increased Hydrophilicity | Monomers with hydrophilic groups | 2-hydroxyethyl methacrylate (HEMA), N-vinyl-2-pyrrolidone google.com |

| Enhanced Mechanical Strength | Non-hydrophilic methacrylates | Methyl methacrylate, Ethyl methacrylate, Cyclohexyl methacrylate google.com |

| Water Dispersibility | Acid-functional monomers | Methacrylic acid, Acrylic acid google.com |

| Specific Functionality | Monomers with reactive groups | Glycidyl methacrylate (for epoxy functionality) nih.gov |

Synthesis of Block and Graft Copolymers with Defined Architectures

The synthesis of block and graft copolymers containing this compound allows for the creation of materials with well-defined, complex architectures and tailored properties. These advanced polymeric structures are achieved through various controlled polymerization techniques.

Block Copolymers:

Block copolymers consist of two or more long sequences (blocks) of different monomer units. researchgate.net They are often synthesized using "living" polymerization methods, such as sequential anionic polymerization (SAP) or controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netscribd.com

In a typical synthesis of a block copolymer, one monomer is polymerized first to create a "living" polymer chain. scribd.com This living chain, which has a reactive end group, is then used as a macroinitiator to polymerize a second monomer, resulting in a diblock copolymer. scribd.com This process can be extended to create triblock or multiblock copolymers by sequentially adding different monomers. mdpi.com For example, a polystyrene-b-poly(2-(methoxyethoxy)ethyl methacrylate) block copolymer has been synthesized, although challenges in achieving high molecular weights were noted. mdpi.com

Graft Copolymers:

Graft copolymers are comprised of a main polymer backbone with one or more side chains (grafts) of a different polymer. scirp.org These can be synthesized by several methods, including "grafting from," "grafting to," and "grafting through."

In the "grafting from" approach, active sites are created along the backbone of a pre-existing polymer, which then initiate the polymerization of a second monomer to form the grafts. scirp.org For instance, silicone rubber films have been modified by the consecutive grafting of 2-(diethylamino)ethyl methacrylate and N-vinylcaprolactam using gamma-ray irradiation to generate initiating sites. scirp.org

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone containing complementary functional groups.

The "grafting through" technique utilizes a macromonomer, a polymer chain with a polymerizable end group, which is then copolymerized with another monomer to form a graft copolymer. google.com

The choice of synthetic route depends on the desired architecture and the specific monomers being used. For example, a combination of RAFT polymerization and click chemistry has been employed to create a well-defined block copolymer brush, poly(glycidyl methacrylate)-graft-(poly(methyl methacrylate)-block-poly(oligo(ethylene glycol) methyl ether methacrylate)). nih.gov

| Polymer Architecture | Synthetic Method | Key Features |

| Block Copolymer | Sequential Anionic Polymerization (SAP), Controlled Radical Polymerization (ATRP, RAFT) researchgate.netscribd.com | Well-defined block segments, precise control over molecular weight and architecture. mdpi.com |

| Graft Copolymer | "Grafting from," "Grafting to," "Grafting through" scirp.org | Branched structure with distinct backbone and side chains. |

Formation of Crosslinked Polymer Networks and Interpenetrating Polymer Networks (IPNs)

Crosslinked Polymer Networks:

Crosslinked polymer networks are formed when polymer chains are linked together by covalent bonds, creating a three-dimensional structure. These materials are generally insoluble and exhibit enhanced mechanical strength and thermal stability. nih.gov Crosslinking can be achieved during the polymerization process by including a monomer with more than one polymerizable group, known as a crosslinking agent. google.com

For methacrylate-based systems, common crosslinking agents include ethylene (B1197577) glycol dimethacrylate (EGDMA), diethylene glycol dimethacrylate (DEGDMA), and triethylene glycol dimethacrylate (TEGDMA). mdpi.com The density of the crosslinks, which is determined by the concentration of the crosslinking agent, significantly influences the properties of the resulting network, such as its swelling behavior. mdpi.com

Interpenetrating Polymer Networks (IPNs):

Interpenetrating polymer networks (IPNs) are a unique class of polymer blends consisting of two or more independent polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.govresearchgate.net This intimate mixing can lead to synergistic properties that are not attainable with simple polymer blends. nih.gov

IPNs are typically synthesized in two ways: sequential IPNs and simultaneous IPNs. researchgate.net

Sequential IPNs: In this method, a crosslinked polymer network is first synthesized. This network is then swollen with a second monomer, a crosslinking agent, and an initiator. The second monomer is then polymerized and crosslinked in situ, forming the second network interpenetrating the first. researchgate.net

Simultaneous IPNs (SINs): Here, the monomers and crosslinkers for both networks are mixed together and then polymerized simultaneously by non-interfering routes, such as different polymerization mechanisms (e.g., radical and cationic) or different catalysts. nih.gov

A recent development involves the use of photoinitiation to form IPNs. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and methacrylate radical polymerizations can be initiated simultaneously by light to form IPNs. nih.gov The kinetics of the IPN formation, which can be controlled by the light intensity, play a crucial role in determining the final morphology and thermomechanical properties of the material. nih.gov At high light intensity, the methacrylate polymerization may proceed faster, while at lower intensity, the CuAAC network may form first, leading to different degrees of phase separation and network interpenetration. nih.gov

The properties of IPNs can be tailored by the choice of the constituent polymers, their relative proportions, and the degree of crosslinking within each network. mdpi.comgoogle.com For instance, semi-IPNs, where one polymer is crosslinked and the other is linear, have been prepared using hydroxyethyl (B10761427) methacrylate (HEMA) as the network-forming monomer and linear polymers like poly(4-vinylpyridine) derivatives. mdpi.com

| Network Type | Description | Synthesis Strategy | Key Characteristics |

| Crosslinked Network | Polymer chains linked by covalent bonds into a 3D structure. | Copolymerization with a multifunctional crosslinking agent (e.g., EGDMA). mdpi.com | Insoluble, enhanced mechanical and thermal stability. |

| Interpenetrating Polymer Network (IPN) | Two or more intertwined but not covalently bonded polymer networks. nih.govresearchgate.net | Sequential or simultaneous polymerization of two different network-forming systems. researchgate.net | Synergistic properties, tunable morphology and thermomechanical behavior. nih.gov |

| Semi-IPN | A crosslinked polymer network with a linear polymer interpenetrated within it. mdpi.com | Polymerizing a monomer and crosslinker in the presence of a pre-formed linear polymer. mdpi.com | Combines properties of both the crosslinked network and the linear polymer. |

Fundamental Polymerization Kinetics and Mechanistic Studies of 2 Cyanoethyl Methacrylate Systems

Reaction Mechanisms in Free Radical Polymerization of 2-Cyanoethyl Methacrylate (B99206)

Free radical polymerization of CEMA follows the classical mechanistic steps of initiation, propagation, chain transfer, and termination. Each of these steps is governed by specific rate coefficients and is influenced by the monomer's unique structure.

The initiation of CEMA polymerization can be achieved through thermal or photochemical means. Thermal initiation typically involves the decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. The rate of initiation is dependent on the initiator's decomposition rate constant and its efficiency in initiating polymer chains.

Photo-initiation offers spatial and temporal control over the polymerization process and can be conducted at ambient temperatures. nih.gov This method utilizes a photoinitiator that, upon absorption of light (typically UV or visible), generates radicals. For methacrylate systems, common photoinitiators include camphorquinone (B77051) (CQ) when paired with an amine co-initiator, especially for visible light curing. kpi.ua The kinetics of photo-initiation are influenced by the light intensity, the quantum yield of the photoinitiator, and the concentration of the initiating species. researchgate.net In the context of controlled polymerization, photoinduced Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization has been explored for similar monomers, suggesting its applicability to CEMA. For instance, systems using a radical initiator under blue LED light irradiation have been developed for other nitrile-containing monomers. nih.gov

The initiation process creates free radicals that are essential for the subsequent propagation steps. researchgate.net The rate of monomer consumption is directly linked to the rates of initiation, propagation, and termination. researchgate.net

The propagation step involves the rapid and sequential addition of monomer molecules to the growing polymer radical. The propagation rate coefficient, kₚ, is a critical parameter that dictates the rate of polymer chain growth. For methacrylates, kₚ values are generally in the range of several hundred to a thousand L·mol⁻¹·s⁻¹. cmu.edu

Studies on various methacrylate monomers have shown a "family-type behavior," where the structure of the ester alkyl group influences the propagation rate. goettingen-research-online.de For instance, the kₚ for bulk methacrylate polymerization tends to increase with the size of the alkyl moiety. goettingen-research-online.de The dynamics of chain growth are also significantly affected by the solvent environment. In aqueous solutions, for example, the propagation rate coefficient for monomers like 2-hydroxyethyl methacrylate (HEMA) increases significantly with higher water content, an effect attributed to entropy-motivated enhancement of the pre-exponential factor in the Arrhenius equation. researchgate.net Similar solvent effects, driven by interactions such as hydrogen bonding, can be anticipated to influence the propagation kinetics of CEMA. researchgate.net

The following table presents typical propagation rate coefficients for various methacrylate monomers, providing a comparative context for CEMA.

| Monomer | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) | Notes |

| Methyl Methacrylate (MMA) | 60 | 843 | PLP-SEC derived value. cmu.edu |

| n-Butyl Methacrylate | - | - | k_p_ is about 20% higher than for MMA. rsc.org |

| 2-Hydroxyethyl Methacrylate (HEMA) | 80 | 6.0 x 10³ - 3.3 x 10⁴ | Value increases with water content in aqueous solution. researchgate.net |

This table illustrates the range of k_p_ values for methacrylates under different conditions. The specific k_p_ for CEMA would require dedicated experimental determination but is expected to fall within the general range for methacrylates.

Chain transfer reactions are crucial in controlling the molecular weight and structure of the resulting polymer. In these reactions, the activity of the growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA), which terminates the growth of the current chain and initiates a new one.

Catalytic chain transfer (CCT) polymerization, often employing cobalt complexes, is an effective method for producing low-molecular-weight polymers with a terminal vinyl group. cmu.eduuq.edu.au This technique allows for the synthesis of macromonomers that can be used in subsequent polymerization reactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com This method involves a CTA, typically a thiocarbonylthio compound. For nitrile-containing monomers like acrylonitrile, CTAs such as 2-cyanoethyl dithiobenzoate have been used effectively. researchgate.netitu.edu.tr The use of RAFT in CEMA polymerization would enable the synthesis of well-defined block copolymers and other complex architectures, significantly influencing the final material's properties. mdpi.com The choice of CTA is critical and its effectiveness can be influenced by the solvent and other reaction conditions. nih.gov

Termination reactions lead to the cessation of polymer chain growth and the formation of "dead" polymer chains. In the free radical polymerization of methacrylates, termination primarily occurs through two mechanisms:

Combination (Coupling): Two growing polymer radicals combine to form a single, longer polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical to another, resulting in two polymer chains, one with a saturated end group and the other with a terminal double bond.

For methacrylates, disproportionation is generally the dominant termination pathway, especially at higher temperatures. The termination rate coefficient, kₜ, is not a constant value and is known to be dependent on the chain length of the terminating radicals. cmu.edu The mobility of the growing polymer chains significantly affects the termination rate, which often becomes diffusion-controlled as the viscosity of the polymerization medium increases.

Influence of Reaction Parameters on Polymerization Control

The ability to control the polymerization of CEMA is paramount for tailoring the properties of the final polymer. Several reaction parameters, most notably temperature, exert a profound influence on the kinetics and, consequently, on the polymer characteristics.

Temperature is a critical parameter that affects the rate constants of all elementary steps in polymerization: initiation, propagation, and termination. The relationship between a rate constant (k) and temperature (T) is typically described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Eₐ is the activation energy, and R is the universal gas constant.

The activation energies for propagation (Eₐ(kₚ)) for methacrylates are characteristically in the range of 15-25 kJ·mol⁻¹. rsc.org In contrast, the activation energy for termination is generally lower. The temperature also influences the balance between termination by combination and disproportionation.

| Temperature Region | Conversion | Apparent Overall Activation Energy (kJ·mol⁻¹) |

| Low Temperature (LT) | At Rₚ_max | 25 |

| Low Temperature (LT) | 30% | 23 |

| Low Temperature (LT) | 40% | 21 |

| Mid Temperature (MT) | At Rₚ_max_ | -15 |

| Mid Temperature (MT) | 30% | -16 |

| Mid Temperature (MT) | 40% | -17 |

| High Temperature (HT) | At Rₚ_max_ | -50 |

| High Temperature (HT) | 30% | -55 |

Increasing the reaction temperature generally leads to higher mobility of monomer molecules, which can delay the onset of diffusion-controlled effects on the propagation reaction to higher conversions. mdpi.com However, the precise effect of temperature on the polymerization of CEMA will depend on the specific initiator system and reaction conditions employed.

Initiator and Co-initiator Concentration Effects

The concentration of the initiating system, which includes the initiator and any co-initiator, plays a critical role in the polymerization kinetics of methacrylate systems. These concentrations directly influence the number of primary radicals generated, which in turn dictates the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer.

In redox-initiated systems, the amounts of both the oxidant (initiator) and the reductant (co-initiator), as well as their ratio, have a significant effect on the polymerization characteristics. researchgate.netnih.gov Studies on methacrylate-based systems using a benzoyl peroxide (BPO) initiator and an N,N-dimethylaniline (DMA) co-initiator have shown that increasing the concentration of the initiating system leads to a higher number of generated radicals. This accelerates the polymerization rate and consequently shortens the setting time. researchgate.netnih.gov

For instance, at a constant DMA concentration (0.5 wt.%), increasing the BPO concentration from 0.05 wt.% to 0.7 wt.% causes a significant increase in the polymerization rate. nih.gov The time needed to reach the maximum polymerization rate is also shortened. nih.gov However, the final conversion of double bonds is highly dependent on the BPO:DMA ratio, with the highest conversion achieved for a system with a weight ratio of 0.3:0.5. nih.gov

Similarly, the concentration of the co-initiator has a substantial impact. At a constant BPO concentration (0.3 wt.%), increasing the DMA concentration from 0.25 wt.% to 0.5 wt.% leads to a higher maximum polymerization rate and a shorter time to reach it. nih.gov The final degree of conversion was also shown to be significantly affected by the co-initiator concentration, with a system containing 0.5 wt.% DMA achieving the highest conversion. nih.gov In some systems, the co-initiator to initiator ratio is crucial; a 2:1 ratio of dimethylaminoethyl methacrylate (DMAEMA) as a co-initiator to camphorquinone (CQ) as a photo-initiator has been found to yield higher degrees of conversion. scielo.brresearchgate.net A lower concentration of the amine co-initiator can make the spontaneous collision between the two substances more difficult, slowing the reaction. scielo.br

It is important to note that while a higher concentration of the initiator system increases the rate, it can also lead to the formation of polymers with a lower average molecular weight, which can impact the material's mechanical properties. researchgate.netnih.gov In Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization of 2-cyanoethyl methacrylate, specific concentrations of an initiator like azobisisobutyronitrile (AIBN) and a RAFT agent such as 2-cyano-2-propyl benzodithioate are used to achieve controlled polymerization and narrow molecular weight distributions. mdpi.com

Table 1: Effect of Initiator (BPO) and Co-initiator (DMA) Concentration on Polymerization Kinetics of a Methacrylate System Data adapted from a study on methacrylate bone cement. nih.gov

| Initiator (BPO) Conc. (wt.%) | Co-initiator (DMA) Conc. (wt.%) | Max. Polymerization Rate (Rpmax) (1/s) | Time to Rpmax (tRm) (s) | Final Conversion (pf) (%) |

| 0.05 | 0.5 | 0.00032 | 1970 | 74.0 |

| 0.1 | 0.5 | 0.00067 | 1290 | 90.1 |

| 0.2 | 0.5 | 0.00125 | 780 | 97.5 |

| 0.3 | 0.5 | 0.00198 | 580 | 100.0 |

| 0.5 | 0.5 | 0.00222 | 450 | 99.8 |

| 0.7 | 0.5 | 0.00231 | 380 | 99.1 |

| 0.3 | 0.25 | 0.00115 | 1173 | 59.8 |

| 0.3 | 0.35 | 0.00133 | 810 | 97.9 |

| 0.3 | 0.5 | 0.00198 | 580 | 100.0 |

Solvent Effects on Reaction Kinetics and Polymerization Outcome

The choice of solvent can have a profound impact on the kinetics and outcome of radical polymerization, including that of this compound. rsc.orgmdpi.com Solvent polarity, in particular, can influence monomer-monomer and monomer-solvent hydrogen bonding, which in turn affects the propagation rate coefficient (k_p) and copolymerization reactivity ratios. rsc.org

Studies on the copolymerization of functional methacrylates like 2-hydroxyethyl methacrylate (HEMA) with other methacrylates demonstrate that solvent choice significantly alters monomer reactivity. mdpi.comscirp.org For instance, in the copolymerization of HEMA and butyl methacrylate (BMA), using n-butanol or N,N-dimethylformamide (DMF) as solvents reduces the relative reactivity of HEMA compared to bulk polymerization. mdpi.com Conversely, a non-polar solvent like xylene enhances HEMA's reactivity. mdpi.com This behavior is linked to the influence of hydrogen bonding on monomer reactivity, with the effect's magnitude varying with the monomer concentration in the solvent. mdpi.com For the polymerization of this compound specifically, N,N-dimethylformamide (DMF) has been used as a solvent in both conventional and RAFT polymerization methods. mdpi.com

The effect of the solvent is most pronounced when there is hydrogen bonding between the solvent and the monomer. mdpi.com Protic polar aqueous solutions, for example, can cause the copolymer composition of various methacrylate-acrylate systems to converge to a single curve. rsc.org The feasibility of homopolymerization can also be solvent-dependent. For example, the free radical polymerization of styrene (B11656) was found to be more favorable in a less polar solvent like tetrahydrofuran (B95107) (THF) compared to a non-polar solvent like benzene, which was thought to destabilize the formation of reactive radicals. scirp.org This highlights the critical need to select a solvent that promotes the stability of the reaction intermediates. scirp.org

Comparing polymerization rates in a good solvent versus a non-solvent for the growing polymer chain also reveals kinetic differences, often interpreted in terms of diffusion-controlled reactions of radicals within a viscous polymer matrix. dss.go.th

Table 2: Effect of Solvent on Copolymer Composition for Butyl Methacrylate (BMA) / 2-Hydroxyethyl Methacrylate (HEMA) Copolymerization Data represents the molar fraction of HEMA in the copolymer (FHEMA) as a function of its molar fraction in the initial monomer feed (fHEMA) in different solvents. researchgate.net

| Monomer Feed (fHEMA) | FHEMA in Bulk | FHEMA in Xylene (50 vol%) | FHEMA in n-Butanol (50 vol%) | FHEMA in DMF (50 vol%) |

| 0.13 | 0.17 | 0.22 | 0.12 | 0.13 |

| 0.25 | 0.31 | 0.35 | 0.26 | 0.25 |

| 0.36 | 0.45 | 0.50 | 0.37 | 0.38 |

| 0.47 | 0.59 | 0.63 | 0.43 | 0.45 |

| 0.57 | 0.66 | 0.72 | 0.59 | 0.56 |

Optimization of Polymerization Time and Monomer Conversion

Optimizing polymerization time is essential for achieving high monomer conversion efficiently and controlling the properties of the final polymer. The reaction time is intrinsically linked to the kinetics of the system, which are governed by factors such as initiator concentration and temperature. researchgate.netresearchgate.net

In the synthesis of macroporous copolymers involving this compound, both initiator concentration and polymerization time are key parameters that have been optimized. researchgate.net Similarly, in the polymerization of other cyano-containing monomers, undesirable outcomes like gelation can sometimes be resolved by adjusting the reaction time and monomer concentration. acs.org

Kinetic studies provide the data necessary to determine the optimal endpoint for a polymerization reaction. For example, in certain RAFT polymerizations, it has been observed that after 3 hours of reaction, the monomer conversion and the number-average molecular weight increase at a negligibly slow rate. nih.gov This indicates that the reaction can be terminated much earlier than a standard 24-hour period without sacrificing the yield or polymer properties, leading to a more efficient process. nih.gov

The relationship between polymerization time and monomer conversion is often tracked by taking samples at various time points. In a typical free-radical polymerization, there is an initial induction period, followed by a rapid increase in conversion, which then plateaus as the monomer is consumed and reaction rates slow due to the gel effect and monomer depletion. mdpi.com As seen in studies of methacrylate polymerization, the time to reach maximum polymerization rate can be significantly shortened by increasing the initiator system concentration. For instance, increasing the BPO initiator from 0.05 wt.% to 0.7 wt.% (with constant co-initiator) reduced the time to maximum rate from 1970 seconds to 380 seconds. nih.gov This demonstrates a direct method for optimizing reaction time to achieve a high conversion rate more quickly.

Controlled polymerization techniques like RAFT offer enhanced control over the reaction, as evidenced by a linear increase of molecular weight with monomer conversion and a first-order kinetic plot, allowing for precise optimization of the polymerization time to target specific molecular weights and achieve high conversion. researchgate.net

Table 3: Monomer Conversion over Time for a Methacrylate System Data is illustrative, based on typical kinetic profiles where conversion plateaus over time. nih.govnih.gov

| Reaction Time (minutes) | Monomer Conversion (%) |

| 10 | 15 |

| 30 | 45 |

| 60 | 75 |

| 120 | 92 |

| 180 | 98 |

| 240 | 99 |

Advanced Characterization and Structural Elucidation of Poly 2 Cyanoethyl Methacrylate Materials

Spectroscopic Techniques for Chemical Structure Confirmation

Spectroscopy is a cornerstone in the analysis of polymeric materials, providing detailed information about the functional groups present and their connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a polymer. The FTIR spectrum of PCEMA displays several characteristic absorption bands that confirm its structure. A sharp and intense peak, which is a hallmark of the structure, appears at approximately 2253 cm⁻¹ and is attributed to the stretching vibration of the nitrile group (C≡N). The presence of the ester functional group is confirmed by a strong carbonyl (C=O) stretching band around 1731 cm⁻¹. Additional peaks corresponding to the C-O stretching of the ester group are also observed. The region between 2800 and 3080 cm⁻¹ shows C-H stretching vibrations from the methyl and methylene (B1212753) groups. researchgate.net A key indicator of successful polymerization is the disappearance of the C=C stretching vibration peak from the 2-cyanoethyl methacrylate (B99206) monomer, which is typically found around 1636 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed structural elucidation by probing the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

In the ¹H NMR spectrum of PCEMA, the protons of the methylene group adjacent to the ester oxygen (-O-CH₂-) typically appear as a triplet around 4.3 ppm. The methylene protons next to the nitrile group (-CH₂-CN) are observed as a triplet at approximately 2.8 ppm. The polymer backbone is characterized by broad signals for the methylene protons (-CH₂-C-) between 1.8 and 2.2 ppm and the methyl protons (-CH₃) from 0.8 to 1.4 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the nitrile group (C≡N) shows a characteristic signal around 118 ppm. The carbonyl carbon (C=O) of the ester group is typically found near 177 ppm. The methylene carbons of the side chain appear at approximately 61 ppm (-O-CH₂-) and 18 ppm (-CH₂-CN). The quaternary and methylene carbons of the polymer backbone are observed around 45 ppm and 54 ppm, respectively, with the methyl carbon appearing at a chemical shift of about 18 ppm.

Raman spectroscopy serves as a valuable complementary technique to FTIR for vibrational analysis. For PCEMA, a strong and distinct peak corresponding to the nitrile (C≡N) stretching vibration is observed around 2254 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration also gives a characteristic signal at approximately 1731 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for monitoring polymerization kinetics and can be advantageous for analyzing aqueous samples.

Molecular Weight and Polydispersity Analysis

The molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of a polymer.

Gel Permeation Chromatography (GPC) is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgshimadzu.com GPC separates polymer molecules based on their size in solution. wikipedia.org From the GPC data, several important parameters can be calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. shimadzu.com

The molecular weight and PDI of PCEMA have a significant influence on its performance characteristics. Generally, higher molecular weight polymers exhibit enhanced mechanical properties, such as increased toughness and tensile strength, due to greater chain entanglement. nih.govelsevierpure.com The glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, also tends to increase with molecular weight up to a certain point.

The polydispersity index is crucial for predicting material uniformity. A low PDI (closer to 1) indicates a narrow distribution of polymer chain lengths, which often leads to more consistent and predictable properties, such as a sharp melting point and uniform mechanical response. nih.gov In contrast, a high PDI signifies a broad distribution, which can affect processing and performance. For applications demanding high precision, polymers with a low PDI are generally preferred. Controlled polymerization techniques are often employed to synthesize polymers with a targeted molecular weight and a narrow PDI, thereby allowing for the fine-tuning of the material's properties for specific applications.

Thermal Behavior and Phase Transitions

The thermal behavior of Poly(2-Cyanoethyl methacrylate) is a critical aspect of its material properties, dictating its processing parameters and application viability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in elucidating its thermal characteristics.

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Events

Differential Scanning Calorimetry is a powerful thermo-analytical technique used to determine the thermal and thermodynamic properties of materials, such as the glass transition temperature (Tg). mit.edu In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. mit.edu The glass transition is observed as a step-like change in the heat flow curve, representing the transition from a rigid, glassy state to a more flexible, rubbery state. polychemistry.com

For Poly(this compound), the glass transition temperature (Tg) has been reported to be 4°C. This relatively low Tg indicates that the polymer transitions from a rigid to a more pliable state at a temperature just above freezing. This property is significant as it influences the material's mechanical behavior at and around room temperature. Other thermal events, such as melting or crystallization, are typically not observed for amorphous polymers like Poly(this compound).

| Property | Value |

| Glass Transition Temperature (Tg) | 4°C |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for evaluating the thermal stability of materials. marquette.edu The resulting data provides information on decomposition temperatures, the composition of the material, and its thermal degradation kinetics. nih.gov

Microstructural and Morphological Characterization

The performance of a polymer is not only dependent on its chemical structure and thermal properties but also on its physical microstructure and surface morphology. Electron and scanning probe microscopy techniques are essential for visualizing these features at the micro and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. Field Emission SEM (FESEM) is a type of SEM that uses a field-emission gun, providing higher spatial resolution and less sample charging. These techniques are widely used to study the morphology, or surface features, of polymer films, powders, and composites.

Despite the utility of SEM and FESEM in polymer science, specific studies detailing the microstructural and morphological characterization of Poly(this compound) using these methods are not present in the available literature.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. This allows for the visualization of a material's internal structure, including features like crystalline domains, phase separation, and the dispersion of nanoparticles in a polymer matrix. To be observed by TEM, the sample must be thin enough to be electron-transparent.

Detailed investigations into the internal microstructure of Poly(this compound) using TEM have not been reported in the reviewed scientific literature.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. mdpi.com An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical map. mdpi.com This technique is particularly valuable for characterizing the surface roughness, texture, and nanoscale features of polymer films.

While AFM is a powerful tool for polymer surface analysis, specific research applying AFM to characterize the surface topography of Poly(this compound) is not available in the current body of scientific literature.

Confocal Fluorescence Microscopy for Specialized Architectures

Confocal fluorescence microscopy is a powerful imaging technique that provides high-resolution, three-dimensional optical sectioning of materials, making it highly suitable for the structural elucidation of specialized polymer architectures. nih.govresearchgate.netnih.gov This method is particularly advantageous for visualizing the spatial distribution and morphology of fluorescently labeled components within complex polymeric systems. By selectively tagging Poly(this compound) (P(2-CEMA)) chains or specific domains within a copolymer or blend with a fluorescent dye, researchers can directly observe and analyze micro- and nanoscale structures.

The technique is adept at characterizing a variety of specialized architectures. For instance, in P(2-CEMA)-based block copolymers that self-assemble into micelles or other ordered phases, confocal fluorescence microscopy can reveal the size, shape, and distribution of these assemblies. Similarly, it can be used to visualize the phase separation and domain morphology in blends of P(2-CEMA) with other polymers. The ability to generate 3D reconstructions allows for a comprehensive understanding of the material's internal structure, which is crucial for relating the synthesis and processing conditions to the final material properties.

Rheological Properties and Viscoelastic Response of Poly(this compound)-based Polymers

The rheological properties of Poly(this compound)-based polymers govern their flow behavior and processability, while their viscoelastic response provides insight into the interplay between fluid and solid-like characteristics. uobabylon.edu.iqanton-paar.com As with other polymers, the behavior of P(2-CEMA) is dependent on factors such as molecular weight, temperature, and the applied deformation rate (shear rate). uobabylon.edu.iqresearchgate.net

Polymers exhibit a complex response to stress, combining the characteristics of viscous liquids and elastic solids. uobabylon.edu.iq This viscoelasticity can be probed using dynamic mechanical analysis (DMA), where a sinusoidal stress is applied to the material and the resulting strain is measured. From this, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, can be determined as a function of temperature or frequency.

At temperatures below its glass transition temperature (Tg), P(2-CEMA) behaves as a rigid, glassy solid. As the temperature approaches Tg, the polymer chains gain mobility, and the material transitions to a rubbery state, exhibiting significant viscoelastic behavior. uobabylon.edu.iq In the molten state, P(2-CEMA) behaves as a non-Newtonian fluid, where its viscosity decreases with an increasing shear rate (shear-thinning), a common characteristic of polymer melts. uobabylon.edu.iq This behavior is critical for processing techniques like injection molding or extrusion. The addition of a cyanoethyl group, as in P(2-CEMA), can increase melt viscosity compared to simpler methacrylates due to increased intermolecular dipole-dipole interactions. nordicrheologysociety.org

Table 1: General Viscoelastic Properties of Methacrylate Polymers

| Property | Description | Typical Behavior for Methacrylate Polymers |

|---|---|---|

| Storage Modulus (G') | Measure of the elastic response; energy stored per cycle. | High in the glassy state, drops significantly at Tg, then plateaus in the rubbery region. |

| Loss Modulus (G'') | Measure of the viscous response; energy dissipated as heat per cycle. | Shows a distinct peak at the glass transition temperature (Tg). |

| Complex Viscosity (η*) | Overall resistance to flow under oscillatory shear. | Decreases with increasing temperature and frequency. |

| Tan Delta (δ) | Ratio of G''/G'; indicates the degree of damping. | Exhibits a prominent peak at Tg, which is often used to determine this transition. |

Dielectric Properties and Performance Evaluation

Broadband Dielectric Spectroscopy (BDS) is a highly effective experimental technique for investigating the molecular dynamics of polymeric materials by measuring their response to an oscillating electric field over a wide range of frequencies (from 10-5 to 1012 Hz). researchgate.netmdpi.com This method is particularly sensitive to the motion of polar groups within the polymer structure. indico.global For Poly(this compound), the pendant cyanoethyl (-CH2CH2CN) group possesses a strong dipole moment, making P(2-CEMA) an ideal candidate for BDS analysis.

The technique works by applying a time-dependent voltage to a sample placed between two electrodes and measuring the resulting current. researchgate.net From this, the complex dielectric permittivity (ε*) is calculated. The real part of this value represents the dielectric constant, while the imaginary part relates to dielectric loss. indico.global By analyzing these parameters as a function of frequency and temperature, BDS can provide detailed information on various molecular motions, such as the segmental relaxation associated with the glass transition (α-relaxation) and localized side-group rotations (β-relaxation). uwaterloo.ca

The dielectric permittivity (ε'), or dielectric constant, quantifies a material's ability to store electrical energy in an electric field. The loss tangent (tan δ), which is the ratio of the loss factor (ε'') to the permittivity (ε'), represents the energy dissipated, often as heat. nih.govmdpi.com For P(2-CEMA), the high polarity of the cyano group results in a relatively high dielectric constant compared to non-polar polymers. This makes it a material of interest for applications in electronics, such as capacitors.

The frequency dependence of these properties is a key aspect of the analysis. At low frequencies, the dipoles of the cyanoethyl groups have sufficient time to align with the oscillating electric field, leading to a high permittivity. As the frequency increases, the dipoles can no longer keep pace with the field, causing the permittivity to decrease. arxiv.org This drop is accompanied by a peak in the dielectric loss, corresponding to the energy absorbed by the relaxing dipoles.

For many polymer-ceramic composites, achieving a high dielectric constant without a correspondingly high loss tangent is a primary goal. nih.gov While pure Poly(methyl methacrylate) (PMMA) has a low dielectric constant of around 4.9 at 100 Hz, the incorporation of polar groups or high-permittivity ceramic fillers can significantly increase this value. arxiv.org For polymers containing cyano groups, the orientation of these strong dipoles is the primary contributor to the material's dielectric response.

Table 2: Dielectric Properties of Representative Polymers and Composites at Room Temperature

| Material | Frequency | Dielectric Constant (ε') | Loss Tangent (tan δ) |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 100 Hz | ~4.9 | < 0.1 |

| PMMA + 40 vol% CaCu3Ti4O12 | 100 Hz | ~15.7 | ~0.094 |

| Polyvinylidene difluoride (PVDF) | 10 kHz | ~11 | ~0.016 |

| PVDF + 30 vol% K1.6Fe1.6Ti6.4O16 + 1.0 wt% MWCNT | 1 kHz | ~77.6 | ~0.104 |

Applications and Emerging Frontiers of 2 Cyanoethyl Methacrylate Polymers

Advanced Dielectric Materials for Flexible Electronics and Capacitors

The pursuit of miniaturized, flexible, and high-performance electronic devices has intensified the demand for novel dielectric materials. P(CEMA) and its derivatives have emerged as promising candidates due to their high dielectric constant and processability, making them suitable for applications in flexible electronics and high-density energy storage.

Development of High-k Dielectric Films

A high dielectric constant (high-k) is a critical property for materials used in capacitors and as gate dielectrics in transistors, as it allows for greater charge storage capacity and enables the miniaturization of components. The strong permanent dipole of the cyano group in P(CEMA) results in a significantly higher dielectric constant compared to many conventional polymers. proquest.com

Research has shown that poly(2-cyanoethyl methacrylate) exhibits a dielectric constant (ε'r) value above 9, which is a notable increase over standard polymers like poly(methyl methacrylate) (PMMA), which has a dielectric constant of approximately 5. mdpi.comexpresspolymlett.com Blending P(CEMA) with other polymers offers a strategic approach to further enhance its dielectric properties. For instance, a blend of poly(2-cyanoethyl vinyl ether) (CEPVA), a polymer with a dielectric constant of around 15, with PMMA has been shown to increase the dielectric constant to as high as 27. proquest.comexpresspolymlett.com This improvement is attributed to the influence of PMMA on the mobility of the cyano-groups within the CEPVA side chains. expresspolymlett.comresearchgate.net

Another effective strategy for boosting the dielectric constant is the creation of nanocomposites. By dispersing high-k ceramic nanoparticles, such as barium strontium titanate (BST), within a cyanoethyl cellulose (B213188) (CEC) matrix, a high-k of 18.0 ± 0.2 at 1 kHz has been achieved. researchgate.net Similarly, incorporating chlorinated barium titanate (Cl-BTO) particles into a cyanoethyl-based polymer has produced composite films with a dielectric constant as high as 208 at 10 Hz. researchgate.net

| Material | Dielectric Constant (k) | Frequency | Reference |

|---|---|---|---|

| Poly(this compound) (P(CEMA)) | >9 | Not Specified | mdpi.com |

| Poly(methyl methacrylate) (PMMA) | ~5 | Not Specified | expresspolymlett.com |

| Poly(2-cyanoethyl vinyl ether) (CEPVA) | ~15 | Not Specified | proquest.comexpresspolymlett.com |

| CEPVA/PMMA Blend (30 wt% PMMA) | 27 | 104 Hz | expresspolymlett.com |

| Cyanoethyl cellulose (CEC)/Barium strontium titanate (BST) Nanocomposite | 18.0 ± 0.2 | 1 kHz | researchgate.net |

| Cyanoethyl-based polymer/Chlorinated Barium Titanate (Cl-BTO) Composite | 208 | 10 Hz | researchgate.net |

Strategies for Achieving Low Leakage Current Densities

While a high dielectric constant is desirable, a low leakage current is equally crucial for the reliable performance of dielectric materials. Leakage current refers to the unwanted flow of charge through the material, which can lead to energy loss and device failure. patsnap.com Several strategies are being explored to minimize leakage current in P(CEMA)-based dielectric films.

One fundamental approach is to ensure the fabrication of smooth, amorphous films with a low root-mean-squared roughness, typically below 1 nm, to prevent localized high electric fields that can be pathways for current leakage. acs.org Increasing the thickness of the dielectric layer is another straightforward method to reduce leakage, as it increases the distance charge carriers must traverse. mdpi.com

A more advanced strategy involves the creation of multilayer or composite structures. For instance, the addition of a thin layer of a cross-linked polymer, such as poly(vinyl phenol) (PVP), on top of a nanocomposite dielectric can significantly decrease the gate leakage current to less than 10⁻⁷ A cm⁻² at ±3 V. researchgate.net This capping layer effectively blocks charge leakage pathways. researchgate.net Other techniques include surface passivation and functionalization with self-assembled monolayers to create energy barriers that impede charge carrier leakage. patsnap.com In some electroactive polymers, an electro-thermal annealing process has been shown to reduce leakage current by as much as 80% by increasing the energy barrier for electronic conduction. nih.gov

| Strategy | Resulting Leakage Current Density | Reference |

|---|---|---|

| Addition of a cross-linked poly(vinyl phenol) (PVP) layer to a nanocomposite | <10⁻⁷ A cm⁻² at ±3 V | researchgate.net |

| Electro-thermal annealing of an electroactive polymer | 80% reduction | nih.gov |

| General target for thin films (<50 nm) | <1 × 10⁻⁷ A cm⁻² at 2 MV cm⁻¹ | acs.org |

| General target for thicker films (50-300 nm) | <1 × 10⁻⁶ A cm⁻² at 2 MV cm⁻¹ | acs.org |

Integration into Organic Field-Effect Transistors (OFETs) and Related Devices

The advantageous dielectric properties of P(CEMA)-based materials make them highly suitable for use as gate dielectrics in Organic Field-Effect Transistors (OFETs). acs.org The gate dielectric is a critical component of an OFET, as it controls the flow of charge in the semiconductor channel. researchgate.net A high-k gate dielectric allows for a high capacitance, which in turn enables the transistor to operate at lower voltages, reducing power consumption. researchgate.net

Solution-processed cyanoethyl cellulose (CEC) and its nanocomposites have been successfully used as gate dielectrics in low-voltage OFETs. researchgate.net By employing a bilayer dielectric consisting of a high-k CEC-based nanocomposite capped with a cross-linked PVP layer, researchers have fabricated p-channel OFETs that operate at a low voltage of 1.5 V. researchgate.net These devices exhibited excellent performance characteristics, including high field-effect mobilities exceeding 1 cm² V⁻¹ s⁻¹, low subthreshold swings, and on/off ratios greater than 10³. researchgate.net The ability to process these materials from solution is a significant advantage for the low-cost, large-area fabrication of flexible electronics.

Biomedical Engineering and Biocompatible Materials

The unique properties of 2-cyanoethyl methacrylate (B99206) are also being explored in the field of biomedical engineering. Methacrylate-based polymers are known for their biocompatibility, and the introduction of the cyanoethyl group can further tailor their properties for specific medical applications. digitellinc.comnih.gov

Development of Bioadhesives and Medical Adhesives

The development of effective and safe adhesives for medical applications, such as wound closure and bonding tissues, is an ongoing area of research. While the broader family of cyanoacrylates is well-known for its use as tissue adhesives, this compound is also utilized in adhesion applications. nih.govgelest.com The polar nature of the cyano group can contribute to strong adhesive properties. evitachem.com

Polymers and copolymers of this compound can be designed to be compatible with biological tissues, minimizing adverse reactions. polymersource.ca The ability to polymerize readily allows for in-situ application, a desirable characteristic for medical adhesives. gelest.com Research in this area focuses on tailoring the formulation of CEMA-based polymers to optimize their adhesive strength, setting time, and biodegradability for specific medical procedures. nih.gov

Polymeric Scaffolds for Tissue Engineering Applications

Tissue engineering aims to repair or replace damaged tissues and organs by using a combination of cells, growth factors, and scaffolds that mimic the natural extracellular matrix. Methacrylate polymers, such as poly(2-hydroxyethyl methacrylate) (pHEMA), are widely used in biomedical applications due to their excellent biocompatibility. nih.gov

Copolymers incorporating this compound are being investigated to create materials with enhanced properties for applications like corneal prostheses. digitellinc.com In a study, copolymers of HEMA and more electronegative derivatives, including this compound, were synthesized to create a material with more favorable biocompatibility than pHEMA alone, while maintaining desirable optical, mechanical, and chemical properties. digitellinc.com The goal is to improve the adhesion of cells to the polymer surface, a critical factor for the success of tissue engineering scaffolds. digitellinc.com These scaffolds must provide a suitable environment for cell attachment, proliferation, and differentiation to promote tissue regeneration. polymersource.ca The versatility of methacrylate chemistry allows for the creation of copolymers with tailored properties to meet the specific demands of different tissue engineering applications. digitellinc.com

Polymer Nanoparticles for Targeted Drug Delivery Systems

The field of nanomedicine leverages polymers to create nanoparticles that can encapsulate therapeutic agents, protecting them from degradation and controlling their release. nih.gov Polymeric nanoparticles offer several advantages as drug delivery systems, including the ability to alter biodistribution to reduce systemic toxicity and the potential for site-specific delivery through passive or active targeting. nih.gov

Acrylic polymers, including those derived from cyanoethyl methacrylate, are among the materials used to fabricate these advanced drug delivery vehicles. alfa-chemistry.com The physicochemical properties of the polymer are critical in designing nanoparticles with desired characteristics such as biocompatibility, biodegradation, appropriate particle size, and specific surface properties for facile drug release and target specificity. nih.gov The formulation of nanoparticles from polymers like poly(this compound) allows for the encapsulation of drugs, aiming to improve their therapeutic index by enhancing bioavailability, solubility, and retention time in the body. nih.gov The ultimate goal is to achieve a controlled and sustained release of the therapeutic agent at the target site, thereby increasing efficacy while minimizing side effects. researchgate.net

The versatility of polymethacrylate-based nanoparticles has been explored for various administration routes, with research focusing on how drug-polymer interactions and particle size influence the release of the active pharmaceutical ingredient (API). sigmaaldrich.com This controlled release is fundamental to the performance of such drug delivery systems within the body. sigmaaldrich.com

Functionalized Polymers for Biological Templating and Diagnostics

The functional nitrile group of this compound allows its corresponding polymer, poly(this compound) or p(CEMA), to be a candidate for applications in diagnostics and biological templating. This functionality can be leveraged to create surfaces with specific chemical properties or to serve as a backbone for further modification.

In the realm of diagnostics, functional polymers are crucial for the development of advanced biosensors. For instance, copolymers incorporating methacrylate derivatives have been used to create platforms for the detection of biological molecules like proteins and DNA. nih.gov In one such system, an amphiphilic block copolymer containing a methacrylate component was synthesized and used to coat a liquid crystal interface. nih.gov This functionalized surface was able to detect the presence of proteins and DNA through electrostatic interactions, which induced an observable optical change in the liquid crystal, demonstrating a simple and effective biosensor design. nih.gov

Related methacrylate polymers, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), have been integrated with gold nanoparticles to create optical biosensors for diagnosing diseases like the plague by detecting specific antigens. cnu.edu.twresearchgate.net These systems work by anchoring antibodies to the polymer chains; the subsequent binding of the target antigen causes a measurable change in the material's optical properties. cnu.edu.tw Another approach in diagnostics involves the use of molecularly imprinted polymers (MIPs), which are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. mdpi.com These "plastic antibodies" can serve as the recognition element in a sensor, offering high stability compared to their biological counterparts. mdpi.com The chemical versatility of methacrylate polymers makes them suitable candidates for creating MIPs for various diagnostic targets.

High-Performance Adhesives, Coatings, and Sealants

The polarity imparted by the cyano group makes polymers based on this compound valuable in formulations for high-performance adhesives, coatings, and sealants where strong adhesion and specific chemical resistances are required.

Photocurable Resists for Liquid Crystal Displays and Multilayer Circuitry

Photolithography is a cornerstone process in the manufacturing of microelectronics, including liquid crystal displays (LCDs) and multilayer printed circuit boards (PCBs). horiba.comyoutube.com This technique uses a photosensitive material, known as a photoresist, to transfer a pattern from a photomask onto a substrate using light. horiba.com

2-Cyanoethyl acrylate (B77674), a closely related monomer, is specified for use in photocurable resists for LCDs and as photocurable polymer insulators for multilayer circuitry. polysciences.com These applications leverage the monomer's ability to polymerize upon exposure to light, forming a durable, patterned layer. youtube.com In LCD manufacturing, photoresists are essential for creating critical components such as transparent indium tin oxide (ITO) electrodes, color filters, and the alignment layers that control the liquid crystal molecules. alfa-chemistry.com For multilayer circuitry, photocurable polymers act as insulators between conductive layers, enabling the fabrication of complex, high-density electronic devices. polysciences.com The properties of the cured polymer, such as its dielectric constant, thermal stability, and adhesion, are critical for the performance and reliability of the final product.

Adhesion Promotion in Polymer Blends and Composite Systems

Effective adhesion between different components is critical for the performance of polymer blends and composite materials. This compound is utilized in adhesion applications due to the polarity of its pendant cyano group, which can enhance interfacial bonding. gelest.com The acrylate version of the monomer is explicitly used as an adhesion promoter and to enhance the mechanical and adhesive properties of polymer blends. polysciences.com

In composite systems, an adhesion promoter, or coupling agent, improves the bond between the polymer matrix and a reinforcing filler or a different polymer phase. This improved bonding is essential for efficient stress transfer from the matrix to the filler, which is key to achieving desired mechanical properties like strength and toughness in the final material. Methacrylate-based resins are known for their adhesive qualities, which are fundamental in applications ranging from dental restorations to industrial composites. refractiveindex.info The incorporation of monomers like this compound can modify the surface energy and chemical reactivity of the resulting polymer, making it more compatible with other materials in a blend or composite.

Applications in Rubber Vulcanization Processes

Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. This compound is a unique monomer that finds application in rubber vulcanization processes. gelest.com The acrylate counterpart is also noted for its use in the vulcanization of rubbers. polysciences.com